tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride

Salt selection solubility enhancement reaction medium compatibility

tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride (CAS 1627181-42-3) is a Boc-protected cis-1,3-aminocyclopentane building block supplied as the hydrochloride salt with a molecular weight of 236.74 g·mol⁻¹ and molecular formula C₁₀H₂₁ClN₂O₂. The compound is formally described as rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, where the ‘rel’ designation indicates that the (1S,3R) assignment refers to the relative cis configuration of the 1-amino and 3-amino substituents on the cyclopentane ring.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
CAS No. 1627181-42-3
Cat. No. B1436936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride
CAS1627181-42-3
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(C1)N.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1
InChIKeyRYHBULZGXHADRD-WLYNEOFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride (CAS 1627181-42-3): Procurement-Relevant Identity and Baseline Profile


tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride (CAS 1627181-42-3) is a Boc-protected cis-1,3-aminocyclopentane building block supplied as the hydrochloride salt with a molecular weight of 236.74 g·mol⁻¹ and molecular formula C₁₀H₂₁ClN₂O₂ . The compound is formally described as rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, where the ‘rel’ designation indicates that the (1S,3R) assignment refers to the relative cis configuration of the 1-amino and 3-amino substituents on the cyclopentane ring . It is catalogued as a synthetic intermediate and chiral building block for pharmaceutical research, with standard commercial purity specified at 95% and accompanied by batch-specific analytical documentation (NMR, HPLC, GC) .

1 Cis-1,3-aminocyclopentane scaffold for constrained geometry
2 Boc-protected for acid-labile orthogonal deprotection
3 HCl salt provides defined stoichiometry for polar media

Why Generic Substitution of tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride (CAS 1627181-42-3) Is Scientifically Unsound


Generic substitution among cis-1,3-aminocyclopentane building blocks is not scientifically defensible because four property dimensions diverge simultaneously: salt form (HCl vs. free base), stereochemical configuration (cis vs. trans; relative vs. absolute), protecting group identity (Boc vs. Cbz/Fmoc), and analytical specification (purity and batch-to-batch consistency). The hydrochloride salt provides markedly different solubility in polar reaction media compared to the free base (CAS 454709-98-9), directly affecting coupling efficiency in multi-step syntheses . The cis-1,3-aminocyclopentane scaffold places the two amino moieties on the same face of the cyclopentane ring, a geometry that cannot be replicated by the trans (1R,3R) or (1S,3S) isomers and that has been exploited to orient substituents in ATP-competitive kinase inhibitor programs [1]. The Boc group offers acid-labile orthogonal protection that is incompatible with the hydrogenolytic cleavage required for Cbz-protected analogs, dictating a different synthetic route . Below, we present the available quantitative evidence that substantiates each of these differentiation dimensions.

HCl salt solubility may differ from free base; coupling efficiency in polar solvents could shift.
Cis vs trans stereochemistry alters scaffold geometry; kinase SAR may not transfer directly.
Boc versus Cbz protection requires distinct deprotection routes, limiting orthogonal strategy interchangeability.

Quantitative Differentiation Evidence for tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride (CAS 1627181-42-3)


Hydrochloride Salt Form Provides Quantifiable Molecular Weight and Solubility Advantage Over the Free Base

The hydrochloride salt (CAS 1627181-42-3, MW 236.74 g·mol⁻¹) differs from the corresponding free base (CAS 454709-98-9, MW 200.28 g·mol⁻¹) by a 36.46 g·mol⁻¹ mass increment attributable to HCl . This salt form confers enhanced solubility in aqueous and polar organic solvent systems (e.g., water, methanol, DMF) that are frequently employed in amide coupling and nucleophilic substitution reactions. While comparative solubility data for this specific compound pair are not publicly reported, the hydrochloride salt class is generally understood to increase aqueous solubility by 1–3 orders of magnitude relative to the neutral free amine, a property that is critical for homogeneous reaction conditions during multi-step kinase inhibitor scaffold assembly .

Salt Form Identity
Class-level inference
ΔMW = 36.46 g·mol⁻¹ (HCl vs free base)
Salt form may support polar reaction media solubility; class-level evidence.
Specific solubility data not publicly reported.
Salt selection solubility enhancement reaction medium compatibility building block procurement

Boc Protecting Group Enables Acid-Labile Orthogonal Deprotection Strategy Distinct from Cbz-Protected Analogs

The tert-butyloxycarbonyl (Boc) group on the 1-amino position of this compound undergoes cleavage under acidic conditions (e.g., TFA/DCM or HCl/dioxane), while remaining stable under the hydrogenolytic conditions (H₂, Pd/C) required for benzyloxycarbonyl (Cbz) deprotection [1]. This orthogonality is quantified by the differential lability: Boc removal typically proceeds with t₁/₂ < 30 min in 50% TFA/CH₂Cl₂ at 25°C, whereas Cbz groups are stable under these acidic conditions and require catalytic hydrogenation [2]. For multi-step syntheses where the cyclopentyl amine must be selectively unmasked in the presence of other acid-sensitive or hydrogenation-sensitive functionalities, the Boc-protected amine provides a unique synthetic handle that Cbz-protected analogs (e.g., benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate) cannot replicate without altering the entire synthetic strategy .

Orthogonal Protection
Class-level inference
Boc: acid-labile (t₁/₂
Enables orthogonal amine deprotection for convergent synthesis planning.
Direct comparative kinetics for this compound pair not reported.
Stereochemistry Context
Supporting evidence
Cis places both amines on same ring face; trans (PDB 4E4N) projects opposite faces.
Scaffold geometry may influence kinase selectivity; research SAR context.
No head-to-head bioactivity comparison available.
Quality Assurance
Supporting evidence
95% purity; batch QC (NMR, HPLC, GC); HCl salt defines stoichiometry
Supports procurement in regulated medicinal chemistry; stoichiometric control.
QC documentation availability is vendor-dependent.
protecting group strategy orthogonal deprotection solid-phase peptide synthesis medicinal chemistry building blocks

Cis-1,3-Relative Stereochemistry Defines a Specific Scaffold Geometry Documented in Kinase Inhibitor SAR Programs

The cis-1,3-aminocyclopentane geometry places both amino substituents on the same face of the cyclopentane ring. In the context of JAK inhibitor development, Kulagowski et al. (2012) demonstrated that the steric and electronic orientation of the cyclopentyl amine linker significantly influences kinase selectivity [1]. While the published crystal structure (PDB 4E4N) shows a trans-(1R,3R) cyclopentyl carbamate bound to JAK1, the systematic SAR exploration of cycloamino analogs in that study confirmed that the cis versus trans configuration alters the dihedral angle between the hinge-binding tricyclic core and the terminal substituent, directly modulating JAK1 vs. JAK2 selectivity [1]. The cis-(1S,3R) relative configuration present in CAS 1627181-42-3 provides two proximal amino groups on the same ring face, enabling chelation or dual-point attachment modes that are geometrically inaccessible to trans isomers [2]. No published head-to-head biological comparison of free cis-3-aminocyclopentyl Boc-carbamate vs. trans isomer was located; the geometric argument is supported by the broader JAK inhibitor SAR trends and crystallographic evidence.

Stereochemistry Context
Supporting evidence
Cis places both amines on same ring face; trans (PDB 4E4N) projects opposite faces.
Scaffold geometry may influence kinase selectivity; research SAR context.
No head-to-head bioactivity comparison available.
stereochemistry kinase inhibitor conformational constraint structure-activity relationship

Validated Purity Specification (95%) with Batch-Specific Analytical Documentation Provides Procurement-Quality Assurance

Commercial supplies of CAS 1627181-42-3 are specified at 95% standard purity with batch-level analytical verification including NMR, HPLC, and GC . This compares with the free base analog (CAS 454709-98-9), which is also supplied at 95% purity but typically without the hydrochloride counterion stoichiometry verification that accompanies a salt form . The salt form inherently provides a sharper melting point and defined ionic composition that facilitates identity confirmation and mass balance calculations during reaction setup. The availability of batch-specific QC documentation reduces the risk of unexpected side reactions caused by residual solvents or unidentified impurities in multi-step medicinal chemistry syntheses.

Quality Assurance
Supporting evidence
95% purity; batch QC (NMR, HPLC, GC); HCl salt defines stoichiometry
Supports procurement in regulated medicinal chemistry; stoichiometric control.
QC documentation availability is vendor-dependent.
purity specification quality control batch consistency analytical characterization

Procurement-Guiding Application Scenarios for tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride (CAS 1627181-42-3)


Multi-Step Synthesis of Kinase Inhibitors Requiring Acid-Labile Orthogonal Amine Protection

In convergent synthetic routes toward ATP-competitive kinase inhibitors, the Boc-protected cis-1,3-aminocyclopentane core serves as a scaffold upon which a hinge-binding heterocycle is installed at the 1-amino position after Boc deprotection. The hydrochloride salt ensures reliable solubility in polar coupling solvents (DMF, NMP, MeOH/H₂O mixtures). The acid-labile Boc group can be removed without disturbing Cbz-protected amines or base-sensitive esters elsewhere in the molecule, as documented in imidazo-pyrrolopyridine JAK1 inhibitor syntheses [1][2].

Synthesis of Conformationally Constrained Peptidomimetics Requiring Cis-1,3-Diamino Geometry

Peptidomimetic programs that require two amino groups on the same face of a cyclopentane scaffold for dual hydrogen-bonding or metal-chelation interactions must specifically use the cis-1,3-aminocyclopentane configuration. The (1S,3R)-rel form provides this geometry in a racemic mixture, which is suitable for exploratory SAR where enantiomer separation can be performed after the key coupling step. The Boc protecting group allows selective unmasking of the 1-amine under acidic conditions while keeping the 3-amine available for subsequent derivatization .

Building Block for Soluble Guanylate Cyclase (sGC) Stimulator Programs

Amino-substituted imidazopyridinecarboxamides, which act as sGC stimulants for cardiovascular indications, have been synthesized using tert-butyl (3-aminocyclopentyl)carbamate hydrochloride as a key reactant . The cis-1,3-aminocyclopentane scaffold contributes to the conformational constraint required for target engagement. The HCl salt form facilitates dissolution in the polar aprotic solvents (DMF, DMSO) typically employed in the amide bond-forming step with imidazopyridine carboxylic acid intermediates.

Reference Standard for Chiral HPLC Method Development Targeting Cis-1,3-Cyclopentane Building Blocks

The batch-specific analytical documentation (NMR, HPLC, GC) provided with CAS 1627181-42-3 [1] supports its use as a reference standard for developing chiral HPLC methods that separate cis-1,3-aminocyclopentane enantiomers or diastereomers. The defined retention time, UV absorption profile, and mass spectrum of the racemic mixture serve as benchmarks for method validation, enabling procurement of enantiopure lots from the same or different vendors with a verified quality baseline.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis with orthogonal deprotection
Boc acid-labile protection, HCl salt solubility in polar media
Amide coupling efficiency, orthogonal deprotection selectivity
Cis-1,3-diamino peptidomimetic synthesis
Cis-1,3-aminocyclopentane geometry
Dual hydrogen-bonding orientation, metal-chelation motifs
sGC pathway research tool synthesis
Cis-1,3 scaffold constraint, HCl salt form
Amide coupling reactivity, target engagement assays
Chiral HPLC method development for cis-1,3-aminocyclopentane blocks
Batch analytical documentation (NMR, HPLC, GC)
Retention time benchmarking, enantiomeric separation validation
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